2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate
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Overview
Description
2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate is a complex organic compound characterized by multiple dodecyldisulfanyl groups and ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate involves multiple steps. The initial step typically includes the formation of dodecyldisulfanyl intermediates, which are then reacted with ethoxy compounds under controlled conditions. Common reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The dodecyldisulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its dodecyldisulfanyl and ethoxy groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate is unique due to its multiple dodecyldisulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C73H143N3O8S8 |
---|---|
Molecular Weight |
1447.5 g/mol |
IUPAC Name |
2-(dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C73H143N3O8S8/c1-6-10-14-18-22-26-30-34-38-42-62-85-89-66-58-81-70(77)46-50-75(51-47-71(78)82-59-67-90-86-63-43-39-35-31-27-23-19-15-11-7-2)56-54-74(5)55-57-76(52-48-72(79)83-60-68-91-87-64-44-40-36-32-28-24-20-16-12-8-3)53-49-73(80)84-61-69-92-88-65-45-41-37-33-29-25-21-17-13-9-4/h6-69H2,1-5H3 |
InChI Key |
OYTFZJQQEBSHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSCCOC(=O)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCN(C)CCN(CCC(=O)OCCSSCCCCCCCCCCCC)CCC(=O)OCCSSCCCCCCCCCCCC |
Origin of Product |
United States |
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